N-(Pyrrolidin-2-ylmethyl)aniline dioxalate
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Description
Synthesis Analysis
The synthesis of aniline derivatives can involve various strategies, including Cu-catalyzed arylation reactions, as seen in the synthesis of diaryl amine products using pyrrole-2-carboxylic acid as a ligand . Additionally, the use of directing groups, such as 2-(pyridin-2-yl)aniline, has been shown to facilitate C-H amination reactions mediated by cupric acetate . Multicomponent reactions are also employed to create complex ligands like N,N,4-tris(pyridin-2-ylmethyl)aniline . These methods could potentially be adapted for the synthesis of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" by incorporating the appropriate pyrrolidinyl and dioxalate groups into the aniline framework.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their reactivity and interaction with other molecules. For instance, the coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline demonstrates the flexibility of such ligands in forming diverse metal complexes . Similarly, the structure of 2-(benzylthio)-N-{pyridinylmethylidene}anilines has been studied using computational methods and X-ray diffraction, which could provide insights into the structural aspects of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" .
Chemical Reactions Analysis
Aniline derivatives participate in a variety of chemical reactions. The Cu-catalyzed monoarylation of anilines , the amination of benzamide derivatives , and the polymerization of methyl methacrylate using palladium complexes containing N,N'-bidentate aniline derivatives are examples of reactions involving aniline derivatives. These studies suggest that "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" could also exhibit interesting reactivity in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For example, the anti-corrosive properties of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite on mild steel have been investigated, demonstrating the practical applications of these materials . The vibrational spectra of aniline derivatives have been studied to understand their structural characteristics . These studies provide a foundation for predicting the properties of "N-(Pyrrolidin-2-ylmethyl)aniline dioxalate" and its potential applications.
Scientific Research Applications
1. Use in Synthesis of Pyrrolidin-2-ones
- Summary of Application: N-(Pyrrolidin-2-ylmethyl)aniline dioxalate can be used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines . These compounds are pharmacologically important and have potential applications in medicinal chemistry .
- Methods of Application: This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
- Results or Outcomes: The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .
2. Potential Use in Antitumor Drugs
- Summary of Application: 2-substituted aniline pyrimidine derivatives, which could potentially be synthesized using N-(Pyrrolidin-2-ylmethyl)aniline dioxalate, are being studied for their potential as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this research are not specified in the source .
properties
IUPAC Name |
oxalic acid;N-(pyrrolidin-2-ylmethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;2*3-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIWZAOENWYHER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-2-ylmethyl)aniline dioxalate |
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